Ibuprofen meglumine
CAS No.: 135861-34-6
Cat. No.: VC16510100
Molecular Formula: C20H35NO7
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135861-34-6 |
|---|---|
| Molecular Formula | C20H35NO7 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4-(2-methylpropyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C13H18O2.C7H17NO5/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-8-2-4(10)6(12)7(13)5(11)3-9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
| Standard InChI Key | VXVMMZWKWPUJIT-WZTVWXICSA-N |
| Isomeric SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O |
Introduction
Chemical Composition and Physicochemical Properties
Structural Characteristics
Ibuprofen meglumine is a molecular complex comprising ibuprofen (C₁₃H₁₈O₂) and meglumine (C₇H₁₇NO₅), with a stoichiometric ratio typically ranging from 1:1 to 1:2. The interaction between the carboxylic acid group of ibuprofen and the amine group of meglumine facilitates salt formation, which disrupts ibuprofen’s crystalline lattice and enhances hydrophilicity . X-ray powder diffraction (XRD) analyses confirm amorphous phase formation in ibuprofen-meglumine coprecipitates, whereas differential scanning calorimetry (DSC) reveals suppressed melting endotherms, indicative of disrupted crystallinity .
Solubility and Dissolution Enhancement
The complexation with meglumine markedly improves ibuprofen’s solubility profile. At 37°C, intrinsic dissolution rates for ibuprofen-meglumine coprecipitates reach 0.48 mg/cm²/min, compared to 0.12 mg/cm²/min for pure ibuprofen . Table 1 summarizes solubility data across formulations:
Table 1: Solubility and Dissolution Properties of Ibuprofen Formulations
| Formulation | Solubility (mg/mL, 25°C) | Intrinsic Dissolution Rate (mg/cm²/min, 37°C) |
|---|---|---|
| Ibuprofen alone | 0.21 ± 0.03 | 0.12 ± 0.02 |
| Ibuprofen-meglumine (1:1) | 0.65 ± 0.08 | 0.48 ± 0.05 |
| Ibuprofen-meglumine (1:2) | 0.89 ± 0.11 | 0.72 ± 0.07 |
These enhancements are attributable to meglumine’s ability to reduce interfacial tension and increase wettability, thereby accelerating drug release in aqueous environments .
Pharmacokinetic Profile
Absorption Kinetics
Ibuprofen meglumine exhibits rapid absorption due to its improved solubility. In vivo studies demonstrate peak plasma concentrations (Cₘₐₓ) achieved within 30–45 minutes post-administration, compared to 90–120 minutes for conventional ibuprofen tablets . This accelerated absorption aligns with findings for other salt formulations, such as ibuprofen arginate and sodium ibuprofen, which achieve Cₘₐₓ in 29–35 minutes .
Bioavailability and Metabolism
The bioavailability of ibuprofen meglumine remains equivalent to standard ibuprofen (80–90%) but with a reduced time to onset of analgesia . Metabolism follows the hepatic cytochrome P450 pathway, primarily via CYP2C9, yielding hydroxylated and carboxylated metabolites excreted renally . Notably, meglumine itself undergoes minimal metabolism and is eliminated unchanged in urine, posing no additional metabolic burden .
Clinical Efficacy and Therapeutic Applications
Analgesic and Anti-inflammatory Performance
Clinical trials and user-reported outcomes highlight ibuprofen meglumine’s efficacy in acute pain management. In dental pain models, 400 mg ibuprofen meglumine achieved pain relief equivalent to 600 mg standard ibuprofen within 30 minutes . Patient reviews corroborate rapid efficacy, with 65% reporting positive experiences for conditions such as dysmenorrhea and musculoskeletal pain .
Table 2: Comparative Analgesic Efficacy in Dental Pain
| Formulation | Time to Meaningful Pain Relief (min) | 6-Hour Pain Relief (%) |
|---|---|---|
| Ibuprofen meglumine (400 mg) | 25–30 | 78 ± 6 |
| Standard ibuprofen (600 mg) | 45–60 | 72 ± 5 |
Specialized Applications
Ibuprofen meglumine’s rapid dissolution makes it particularly advantageous in postoperative and inflammatory settings. For example, in gout management, patients report accelerated resolution of acute flares when using meglumine-complexed ibuprofen, with 72% achieving pain reduction within 2 hours compared to 50% with conventional formulations .
Regulatory and Comparative Perspectives
FDA-Approved Indications
Ibuprofen meglumine is indicated for mild-to-moderate pain, dysmenorrhea, and osteoarthritis. Its labeling emphasizes contraindications in coronary artery bypass graft (CABG) surgery and third-trimester pregnancy .
Comparison with Other NSAID Salts
While ibuprofen meglumine shares rapid absorption traits with arginine and sodium salts, its complexation mechanism offers unique stability advantages. Unlike lysine salts, which require acidic environments for dissociation, meglumine complexes remain stable across a broader pH range .
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